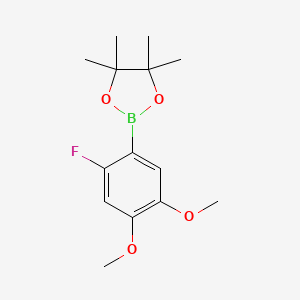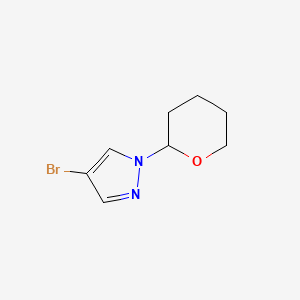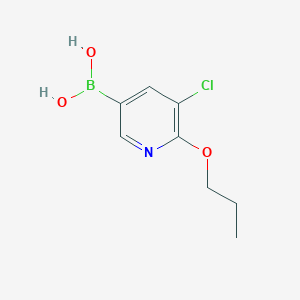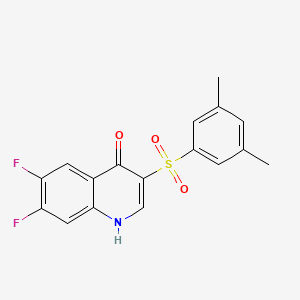
3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one
Vue d'ensemble
Description
“3,5-Dimethylbenzenesulfonyl chloride” is a chemical compound with the molecular formula C8H9ClO2S . It’s used in research and laboratory settings .
Synthesis Analysis
While specific synthesis methods for “3-(3,5-Dimethylbenzenesulfonyl)-6,7-difluoro-1,4-dihydroquinolin-4-one” are not available, “3,5-Dimethylbenzenesulfonyl chloride” is commercially available and used in various chemical reactions .Molecular Structure Analysis
The molecular structure of “3,5-Dimethylbenzenesulfonyl chloride” includes a benzene ring with two methyl groups and a sulfonyl chloride group .Physical And Chemical Properties Analysis
“3,5-Dimethylbenzenesulfonyl chloride” is a solid substance . It has a molecular weight of 204.67 g/mol . The melting point is reported to be between 13 - 15 °C .Applications De Recherche Scientifique
Quinoline Derivatives in Medicinal Chemistry
Quinoline and its derivatives have been widely studied for their therapeutic potentials. For instance, Tetrahydroisoquinolines show promise in anticancer research and are part of patented therapeutic activities, highlighting their role in modern therapeutics (Danao et al., 2021). Furthermore, 8-Hydroxyquinoline, a significant heterocyclic scaffold, has been recognized for its broad spectrum of biological activities, including anti-cancer, HIV, and neurodegenerative disorders treatments (Gupta et al., 2021).
Sulfonyl Functionalities in Research
Sulfonyl groups contribute significantly to the pharmacological profile of compounds. They are involved in various research applications, including the development of photosensitive protecting groups, which demonstrate the potential for innovative synthetic applications in chemistry (Amit et al., 1974).
Applications in Organic Optoelectronics
Compounds with sulfonyl groups and related structures are being explored for applications in organic optoelectronics, such as organic light-emitting diodes (OLEDs). For example, BODIPY-based materials, which are closely related to the quinoline structure, have shown potential as metal-free infrared emitters in OLED devices, suggesting a wide scope for research into similar compounds for optoelectronic applications (Squeo et al., 2020).
Antioxidant Research
Research on analogues of ethoxyquin, a molecule structurally related to quinoline derivatives, has highlighted its importance as an antioxidant in preserving polyunsaturated fatty acids, demonstrating the potential antioxidant applications of related compounds (de Koning, 2002).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-(3,5-dimethylphenyl)sulfonyl-6,7-difluoro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2NO3S/c1-9-3-10(2)5-11(4-9)24(22,23)16-8-20-15-7-14(19)13(18)6-12(15)17(16)21/h3-8H,1-2H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEASTGAWLNZTCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)S(=O)(=O)C2=CNC3=CC(=C(C=C3C2=O)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Methylphenyl)acetyl]piperidine-3-carboxylic acid](/img/structure/B1463800.png)
![2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine](/img/structure/B1463802.png)


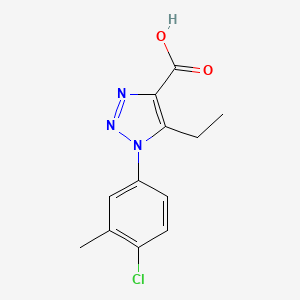
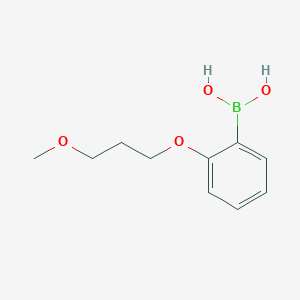
![3',4-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B1463810.png)

![1-[4-(2-Methoxyethyl)piperidino]-2-(methylamino)-1-ethanone](/img/structure/B1463814.png)
